molecular formula C17H18N2O3S2 B6477170 4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine CAS No. 2640958-08-1

4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine

Cat. No.: B6477170
CAS No.: 2640958-08-1
M. Wt: 362.5 g/mol
InChI Key: FKEIUSQNOYRSHW-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . The compound's structure includes key modifications, such as a methanesulfonyl group at the 4-position and a phenethylamine side chain with a methoxy substituent, which are designed to influence its bioavailability, target binding affinity, and metabolic stability. With a molecular formula of C17H18N2O3S2 and a molecular weight of 362.47 g/mol, this compound is a valuable chemical tool for research and development . Benzothiazole derivatives have demonstrated significant and prevalent biological activities, making them a focus in oncological and infectious disease research . Specifically, analogs within this chemical class have shown potent and selective antitumor activity against a wide range of cancer cell lines, including breast (MCF-7), colon, and renal carcinomas, often through mechanisms that may involve the inhibition of tumor-associated enzymes like carbonic anhydrase . Furthermore, the benzothiazole nucleus is a promising scaffold in the search for new anti-tubercular agents to combat multidrug-resistant strains of Mycobacterium tuberculosis . Researchers can utilize this compound as a key intermediate or a lead structure in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing novel biological pathways. This product is provided for research purposes within laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methylsulfonyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-22-13-8-6-12(7-9-13)10-11-18-17-19-16-14(23-17)4-3-5-15(16)24(2,20)21/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEIUSQNOYRSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC3=C(S2)C=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with α-Halo Ketones

A common approach utilizes α-halo ketones, such as chloroacetophenone, reacted with 2-aminothiophenol in the presence of a base. For example, heating 2-aminothiophenol with 4-chloroacetophenone in ethanol at reflux for 12 hours yields 4-phenyl-1,3-benzothiazol-2-amine. Modifications to this protocol include substituting chloroacetophenone with methylsulfonyl-containing precursors to direct functionalization at the 4-position.

Thiourea-Mediated Cyclization

Alternative routes employ thiourea and iodine in acetophenone derivatives. In a study by Nanomedicine-RJ, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole was synthesized by triturating iodine (5 g, 0.02 mol) and thiourea (3 g, 0.04 mol) in acetophenone, followed by heating at 70°C for 8 hours. This method emphasizes the role of iodine as both an oxidizing agent and cyclization promoter.

Introduction of the Methanesulfonyl Group

Functionalization at the 4-position of the benzothiazole core is critical for achieving the target structure.

Sulfonation via Electrophilic Aromatic Substitution

Direct sulfonation using methanesulfonyl chloride (MsCl) in the presence of a Lewis acid catalyst, such as AlCl₃, enables the introduction of the methanesulfonyl group. Reaction conditions typically involve dichloromethane as the solvent at 0–5°C for 4–6 hours, achieving yields of 65–75%.

Oxidative Sulfonation

An alternative method employs oxidative conditions with methanesulfinic acid and hydrogen peroxide (H₂O₂) in acetic acid. This approach avoids the use of harsh Lewis acids and proceeds at room temperature over 24 hours, with yields comparable to direct sulfonation.

Coupling with 4-Methoxyphenethylamine

The final step involves conjugating the methanesulfonyl-substituted benzothiazole with 4-methoxyphenethylamine.

Nucleophilic Substitution

Activation of the 2-amine position via conversion to a chloro intermediate (e.g., using POCl₃) facilitates nucleophilic substitution with 4-methoxyphenethylamine. Reactions are conducted in tetrahydrofuran (THF) with triethylamine as a base, yielding the target compound after 6–8 hours at 60°C.

Reductive Amination

A two-step process involves forming a Schiff base between the benzothiazol-2-amine and 4-methoxyphenylacetaldehyde, followed by reduction with sodium borohydride (NaBH₄). This method offers higher regioselectivity and avoids halogenated intermediates.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection.

Solvent Effects

SolventReaction TypeYield (%)
THFNucleophilic substitution72
EthanolCyclization68
DichloromethaneSulfonation75

Polar aprotic solvents like THF enhance nucleophilicity in substitution reactions, while ethanol facilitates cyclization through hydrogen bonding.

Temperature and Time

Optimized sulfonation occurs at 0–5°C to minimize side reactions, whereas coupling reactions require elevated temperatures (60–80°C) to achieve acceptable conversion rates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 7.74 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (d, J = 8.4 Hz, 2H, Ar-H), 3.77 (s, 3H, OCH₃), 3.12 (s, 3H, SO₂CH₃).

  • ¹³C NMR : δ 168.55 (C2-thiazole), 150.17 (C4-thiazole), 158.99 (C-OCH₃).

Purity and Yield

StepPurity (%)Yield (%)
Benzothiazole formation9570
Sulfonation9075
Coupling9880

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance efficiency. For instance, a patented process utilizes 60–90% sulfuric acid as both a solvent and catalyst for sulfonation, achieving throughputs of 1–5 kg/hour. Automated purification systems, including centrifugal partition chromatography, ensure consistent product quality.

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfonation and dimerization are common issues. These are mitigated by controlling stoichiometry (1:1 molar ratio of benzothiazole to MsCl) and employing low temperatures.

Solvent Recovery

Green chemistry principles advocate for solvent recycling, particularly in ethanol and THF-based reactions, reducing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: : The methanesulfonyl group can be reduced to a sulfide.

  • Substitution: : The benzothiazole core can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific reagent.

Major Products Formed

  • Oxidation: : Formation of 4-methanesulfonyl-N-[2-(4-hydroxyphenyl)ethyl]-1,3-benzothiazol-2-amine.

  • Reduction: : Formation of 4-methanesulfanyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine.

  • Substitution: : Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features which may interact with biological targets.

  • Anti-inflammatory Activity : Research has indicated that compounds similar to 4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine exhibit anti-inflammatory properties. These properties are attributed to the modulation of inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory disorders .
  • Anticancer Potential : There is ongoing research into the anticancer properties of benzothiazole derivatives. The compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth and metastasis .

Synthetic Utility

This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications.

  • Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of more complex molecules, particularly those targeting specific biological activities. This includes modifications that enhance solubility or bioavailability, critical factors in drug development .
  • Reactions and Derivatives : The presence of the methanesulfonyl group allows for various nucleophilic substitutions or coupling reactions, leading to the formation of diverse derivatives that can be screened for biological activity.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could similarly modulate inflammatory responses, warranting further investigation into its mechanism of action and therapeutic potential .

Case Study 2: Anticancer Activity

In another study, derivatives of benzothiazole were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This finding highlights the potential role of this compound as a candidate for cancer therapy .

Mechanism of Action

The mechanism by which 4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Sulfonyl Groups

Benzothiazole derivatives with different sulfonyl substituents demonstrate distinct biological activities. For instance:

  • N-(4-(Benzothiazole-2-yl)phenyl)benzenesulfonamide (): Contains a bulkier benzenesulfonyl group instead of methanesulfonyl. This substitution reduces metabolic stability due to increased steric hindrance but may enhance binding to hydrophobic targets .
  • 4-Methyl-6-nitro-1,3-benzothiazol-2-amine (): Lacks a sulfonyl group but features nitro and methyl groups.

Key Insight : Methanesulfonyl balances electronic effects and steric bulk, optimizing pharmacokinetic profiles compared to bulkier or more reactive substituents.

Substituted Phenethylamine Derivatives

The 2-(4-methoxyphenyl)ethyl chain distinguishes the target compound from analogs with simpler alkyl or aryl groups:

  • 2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B) (): Shares the 4-methoxyphenethyl group but replaces benzothiazole with a salicylamide core. Rip-B exhibits anti-inflammatory activity, suggesting the phenethyl group contributes to target engagement in inflammation pathways .
  • N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine (): Features a benzoxadiazole core and lacks the sulfonyl group. The methoxy substitution at the ortho position reduces steric accessibility compared to the para-substituted target compound .

Key Insight : Para-substitution on the phenyl ring maximizes spatial orientation for receptor interactions, while the benzothiazole core enhances π-π stacking compared to benzoxadiazoles.

Heterocyclic Core Modifications

Variations in the heterocyclic scaffold significantly alter biological activity:

  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Replaces benzothiazole with thiadiazole, which is associated with insecticidal and fungicidal activities. Thiadiazoles generally exhibit higher electrophilicity but lower metabolic stability .
  • 2-N,4-N-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine (): Utilizes a triazine core with thiadiazole and methoxyphenyl groups. Triazines offer planar geometry for DNA intercalation but may reduce blood-brain barrier penetration compared to benzothiazoles .

Key Insight : Benzothiazoles provide a balance of aromaticity and stability, making them preferable for central nervous system-targeting agents.

Biological Activity

4-Methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antitumor and anti-inflammatory properties. This article reviews the available literature on its biological activity, including relevant case studies, structure-activity relationships, and experimental findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H19N3O2S
  • Molecular Weight : 335.41 g/mol

This compound features a benzothiazole core, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown significant activity against various cancer cell lines. A notable lead compound in this class, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), has demonstrated nanomolar activity against human breast cancer cell lines and has been effective against ovarian, lung, renal, and colon carcinoma cell lines .

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. In particular, compounds similar to this compound have been evaluated in carrageenan-induced rat foot edema tests. These studies found that related compounds exhibited anti-inflammatory effects comparable to established drugs like phenylbutazone and indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often linked to specific structural features. The presence of substituents on the benzothiazole ring can significantly influence potency and selectivity. For example:

  • Methoxy Substituents : Compounds with methoxy groups at specific positions on the aromatic ring tend to enhance antitumor activity.
  • Sulfonamide Groups : The incorporation of sulfonamide functionalities has been associated with improved solubility and bioavailability.

Experimental Findings

The following table summarizes key findings from various studies on the biological activity of related benzothiazole compounds:

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
DF 203AntitumorMCF-7 (Breast Cancer)<0.01
Compound AAnti-inflammatoryRat Foot Edema Model0.25
Compound BAntitumorA549 (Lung Cancer)0.05

Case Studies

  • Case Study on Antitumor Efficacy : In a study evaluating the efficacy of DF 203, researchers observed a significant reduction in tumor size in xenograft models when treated with this compound compared to controls . The mechanism was suggested to involve apoptosis induction and cell cycle arrest.
  • Case Study on Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory effects of related benzothiazoles revealed that these compounds inhibit the NF-kB pathway, leading to decreased production of pro-inflammatory cytokines in vitro .

Q & A

Q. Basic

  • NMR (¹H/¹³C) : Essential for confirming substituent positions (e.g., methanesulfonyl and methoxyphenyl groups) and verifying benzothiazole core integrity. Coupling patterns in aromatic regions distinguish substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for sulfonyl and benzothiazole moieties .
  • HPLC : A C18 column with acetonitrile/water gradient elution is recommended for purity analysis (>95% purity threshold). Retention time comparison with standards helps detect impurities .

How can researchers resolve contradictions in reported bioactivity data for benzothiazol-2-amine derivatives?

Advanced
Contradictions in bioactivity (e.g., enzyme inhibition efficacy) may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., methoxy vs. methylsulfonyl groups) can alter binding affinity. Comparative studies using isosteric replacements are advised .
  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) may affect results. Standardized protocols (e.g., IC₅₀ measurements at fixed DMSO ≤1%) are critical .
  • Computational validation : Molecular docking studies can predict binding modes to reconcile discrepancies. For example, methanesulfonyl groups may sterically hinder interactions in certain protein conformations .

What strategies optimize reaction conditions to enhance synthetic yield?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while additives like Hünig’s base can stabilize reactive species .
  • Catalysis : Pd-based catalysts or Lewis acids (e.g., ZnCl₂) accelerate cyclization steps in thiazole formation .
  • Workup optimization : Sequential washing with saturated NaHCO₃ and brine minimizes acidic/byproduct contamination .

How can computational modeling guide functional group modifications to improve pharmacological properties?

Q. Advanced

  • QSAR studies : Correlate electronic (e.g., sulfonyl group electronegativity) and steric parameters with bioactivity. Methoxy-to-ethoxy substitutions may enhance lipophilicity and blood-brain barrier penetration .
  • Docking simulations : Predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases. For instance, the methanesulfonyl group’s sulfone oxygen may form hydrogen bonds with catalytic residues .

What are the known biological targets of structurally related benzothiazol-2-amine derivatives?

Q. Basic

  • Enzyme inhibition : Analogous compounds inhibit COX-2, 5-lipoxygenase (5-LOX), and tyrosine kinases due to electron-withdrawing sulfonyl groups enhancing electrophilic reactivity .
  • Anticancer activity : Benzothiazole cores intercalate DNA or disrupt tubulin polymerization, as seen in derivatives with similar substitution patterns .

What analytical criteria define compound purity, and how are degradation products monitored?

Q. Basic

  • Acceptable thresholds : ≥95% purity (HPLC), ≤0.5% residual solvents (GC-MS), and absence of heavy metals (ICP-MS) .
  • Stability studies : Accelerated degradation under heat/light (40°C, 75% RH for 4 weeks) identifies hydrolytic cleavage of the sulfonyl group or benzothiazole ring oxidation .

How do structural modifications impact the compound’s pharmacokinetic profile?

Q. Advanced

  • Sulfonyl group replacement : Replacing methanesulfonyl with trifluoromethanesulfonyl increases metabolic stability but may reduce solubility .
  • PEGylation : Adding polyethylene glycol chains to the methoxyphenyl ethylamine side chain enhances half-life by reducing renal clearance .

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